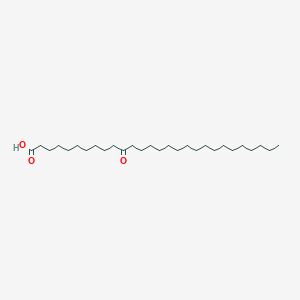

11-Oxooctacosanoic acid

Description

Properties

CAS No. |

65792-34-9 |

|---|---|

Molecular Formula |

C28H54O3 |

Molecular Weight |

438.7 g/mol |

IUPAC Name |

11-oxooctacosanoic acid |

InChI |

InChI=1S/C28H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-24-27(29)25-22-19-16-14-17-20-23-26-28(30)31/h2-26H2,1H3,(H,30,31) |

InChI Key |

AKDNCHSRFCFLGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Sourcing of 11 Oxooctacosanoic Acid

Occurrence in Argemone mexicana Seed Oil

Research has pointed to the seed oil of Argemone mexicana, a species of poppy commonly known as Mexican prickly poppy, as a natural source of long-chain oxo acids. scielo.br While comprehensive fatty acid profiles of Argemone mexicana seed oil have identified major constituents like linoleic acid and oleic acid, the presence of less common fatty acids, including oxo fatty acids, has also been noted. researchgate.net The specific isolation of 11-Oxooctacosanoic acid from this oil suggests it is one of the various complex lipids present in the seeds of this plant. The concentration of such unusual fatty acids in plant oils can be influenced by various factors, including the plant's biosynthetic pathways and environmental conditions. researchgate.net

Documentation in Phytochemical Databases

The occurrence of this compound in the plant kingdom is further substantiated by its inclusion in specialized phytochemical databases. Notably, it is cataloged in the IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) database, which is a comprehensive repository of phytochemicals found in Indian medicinal plants. Its presence in this database underscores its identification in plant species utilized in traditional Indian medicine. Furthermore, public chemical compound databases such as PubChem list this compound and its synonyms, providing details on its chemical structure and properties.

| Database | Compound Name | Identification Number |

| IMPPAT | This compound | IMP002386 |

| PubChem | This compound | CID 71370172 |

Structural Elucidation and Spectroscopic Characterization of 11 Oxooctacosanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignments

¹H NMR Spectroscopy: In a ¹H NMR spectrum of 11-oxooctacosanoic acid, distinct signals would be anticipated for the protons in different chemical environments. The long methylene (-CH₂-) chain would produce a large, complex signal cluster in the upfield region, typically between δ 1.2-1.6 ppm. The terminal methyl (-CH₃) group at the end of the hydrocarbon chain would appear as a triplet at approximately δ 0.8-0.9 ppm.

The protons on the carbons alpha to the ketone group (at C-10 and C-12) would be deshielded and are expected to resonate as triplets around δ 2.4 ppm. Similarly, the protons on the carbon alpha to the carboxylic acid group (at C-2) would also be deshielded, appearing as a triplet around δ 2.3 ppm. The acidic proton of the carboxylic acid group would give rise to a broad singlet at a downfield chemical shift, typically above δ 10 ppm, although its position can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon of the carboxylic acid appearing significantly downfield, in the range of δ 175-185 ppm. The carbonyl carbon of the ketone functional group would also be found in the downfield region, but at a slightly lower chemical shift, typically around δ 200-215 ppm. The carbon atom attached to the carboxylic acid group (C-2) would resonate around δ 34 ppm. The carbons adjacent to the ketone group (C-10 and C-12) would be expected in the range of δ 40-45 ppm. The numerous methylene carbons of the long alkyl chain would produce a series of signals in the δ 22-35 ppm region, while the terminal methyl carbon would appear at approximately δ 14 ppm.

Due to the absence of any chiral centers in the molecule, this compound is achiral, and therefore, no stereochemical assignments are necessary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad singlet) | 175-185 |

| C=O | - | 200-215 |

| CH₂ (alpha to COOH) | ~2.3 (triplet) | ~34 |

| CH₂ (alpha to C=O) | ~2.4 (triplet) | 40-45 |

| (CH₂)n | 1.2-1.6 (multiplet) | 22-35 |

High-Resolution Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula as C₂₈H₅₄O₃. nih.gov The monoisotopic mass of this compound is calculated to be 438.4073 Da. nih.gov

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]⁺) at m/z 438. Subsequent fragmentation would provide valuable structural information. Key fragmentation pathways for long-chain oxo-fatty acids include:

Alpha-cleavage: Scission of the carbon-carbon bonds adjacent to the ketone carbonyl group is a characteristic fragmentation pattern for ketones. For this compound, this would result in the formation of acylium ions. Cleavage between C-10 and C-11 would yield fragments with m/z corresponding to [CH₃(CH₂)₁₆CO]⁺ and [OC(CH₂)₉COOH]⁺. Cleavage between C-11 and C-12 would produce fragments corresponding to [CH₃(CH₂)₁₆]⁺ and [CO(CH₂)₉COOH]⁺.

McLafferty Rearrangement: This is a common fragmentation for molecules containing a carbonyl group and a gamma-hydrogen. For the keto group in this compound, this rearrangement is possible and would result in the loss of a neutral alkene molecule.

Cleavage near the carboxylic acid group: Fragmentation near the carboxylic acid moiety can lead to the loss of water (m/z 18) or the carboxyl group (m/z 45).

Electrospray ionization (ESI), a softer ionization technique, would typically produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, from which the molecular weight can be accurately determined.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 439.41458 | 225.0 |

| [M+Na]⁺ | 461.39652 | 222.7 |

| [M-H]⁻ | 437.40002 | 208.9 |

| [M+NH₄]⁺ | 456.44112 | 222.1 |

| [M+K]⁺ | 477.37046 | 217.0 |

| [M+H-H₂O]⁺ | 421.40456 | 216.5 |

| [M+HCOO]⁻ | 483.40550 | 230.1 |

| [M+CH₃COO]⁻ | 497.42115 | 235.6 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carboxylic acid and ketone groups.

O-H Stretch: A very broad absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

C-H Stretch: Sharp absorption bands between 2850 and 3000 cm⁻¹ would arise from the C-H stretching vibrations of the long methylene and terminal methyl groups.

C=O Stretch: Two distinct carbonyl stretching absorptions would be present. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹. The ketone C=O stretch would be observed at a slightly higher frequency, typically in the range of 1715-1730 cm⁻¹.

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid would be found in the 1210-1320 cm⁻¹ region, and the O-H bending vibration would contribute to the broadness of the O-H stretching band and may also show a peak around 920 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The chromophores present in this compound are the carbonyl groups of the ketone and the carboxylic acid. These groups exhibit weak electronic transitions in the UV region. A weak n → π* transition for the carbonyl groups would be expected to appear around 270-300 nm. However, due to the low molar absorptivity of this transition, UV-Vis spectroscopy is generally less informative for the structural elucidation of such compounds compared to NMR and MS.

Integration of Spectroscopic Data with Cheminformatics and Computational Approaches for Structure Validation

In the absence of complete experimental data, cheminformatics and computational tools play a crucial role in validating the proposed structure of this compound.

Cheminformatics: Databases such as PubChem provide a wealth of computed information. For this compound (CID 71370172), this includes its IUPAC name (this compound), molecular formula (C₂₈H₅₄O₃), and various computed properties like XlogP (a measure of lipophilicity). nih.gov These data serve as a reference for consistency checks with experimental findings.

Computational Approaches: Computational methods can predict spectroscopic properties and three-dimensional structures. Although the high flexibility of the long alkyl chain of this compound makes the generation of a single, stable 3D conformer challenging, computational models can still provide valuable insights. nih.gov For instance, predicted collision cross-section (CCS) values for different ions of the molecule can be compared with experimental values obtained from ion mobility-mass spectrometry to provide an additional layer of structural confirmation. uni.lu These computational predictions, when integrated with the available spectroscopic data, provide a more complete and validated picture of the molecular structure of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biosynthesis and Metabolic Pathways Involving Oxo Fatty Acids

Enzymatic Pathways in Biological Systems

The enzymatic construction of a complex molecule like 11-oxooctacosanoic acid is a multi-step process, leveraging fundamental lipid synthesis machinery before specialized enzymes introduce the final keto modification.

The carbon backbone of this compound originates from de novo fatty acid synthesis, a process catalyzed by the multi-enzyme complex known as Fatty Acid Synthase (FAS). wikipedia.orgtaylorandfrancis.com In mammals, the Type I FAS system orchestrates a series of reactions beginning with acetyl-CoA and malonyl-CoA to produce, most commonly, palmitate (16:0), a 16-carbon saturated fatty acid. wikipedia.orgnih.gov This process involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction. nih.gov

To achieve the 28-carbon length of octacosanoic acid, the initial palmitate product undergoes subsequent chain extension through the action of fatty acid elongase systems. libretexts.orgwikipedia.org These enzyme systems are primarily located in the endoplasmic reticulum and mitochondria. libretexts.orgnih.gov Unlike the cytosolic FAS complex, elongases are membrane-bound and utilize acyl-CoAs as substrates, sequentially adding two-carbon units derived from malonyl-CoA in a cycle mechanistically similar to that of FAS. aocs.orgnih.gov The coordinated action of these elongases extends the fatty acid chain to its final 28-carbon length, forming the octacosanoic acid precursor. nih.gov

| Enzyme System | Primary Function | Cellular Location | Key Substrates | Primary Product(s) |

|---|---|---|---|---|

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Cytosol | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate (16:0) |

| Fatty Acid Elongases | Chain elongation of fatty acids beyond C16 | Endoplasmic Reticulum, Mitochondria | Fatty Acyl-CoA, Malonyl-CoA, NADPH | Very-long-chain fatty acids (e.g., Octacosanoic acid) |

The introduction of a keto group at the 11th position of the octacosanoic acid chain is a critical modification that defines the molecule. While the precise pathway for this compound is not definitively established, known enzymatic reactions provide plausible mechanisms. One potential pathway involves the action of a fatty acid desaturase. Desaturases are enzymes that introduce double bonds into acyl chains. wikipedia.orgnih.gov A Δ-desaturase could create a double bond at or near the C-11 position. This unsaturated fatty acid could then be hydrated to form a hydroxyl intermediate, which is subsequently oxidized by a dehydrogenase to yield the final keto group.

Alternatively, oxidase enzymes, such as those from the cytochrome P450 family, could directly hydroxylate the 11th carbon of the saturated octacosanoic acid chain. nih.gov This resulting 11-hydroxyoctacosanoic acid would then serve as a substrate for a specific alcohol dehydrogenase, which would oxidize the hydroxyl group to the 11-oxo moiety. nih.gov A similar mechanism is observed in the biosynthesis of other oxo eicosanoids, where a hydroperoxy fatty acid is converted to a 5-oxo product, or a 5-hydroxy fatty acid is oxidized by a specific dehydrogenase. nih.gov

| Proposed Pathway | Enzyme Class | Step 1 | Step 2 | Step 3 |

|---|---|---|---|---|

| Desaturation-Hydration-Oxidation | Desaturase, Hydratase, Dehydrogenase | Introduction of a double bond near C-11 | Hydration of the double bond to a hydroxyl group | Oxidation of the hydroxyl group to a keto group |

| Direct Oxidation | Oxidase (e.g., Cytochrome P450), Dehydrogenase | Hydroxylation of the C-11 position | Oxidation of the hydroxyl group to a keto group | - |

Insights into the biosynthesis of this compound can be gained by examining similar molecules in other biological systems. For instance, 27-oxooctacosanoic acid has been identified as a component of the lipopolysaccharide in the bacterium Legionella pneumophila. nih.gov The position of the oxo group at C-27, the omega-1 (ω-1) position, strongly suggests a biosynthetic route involving omega-oxidation. nih.govlibretexts.org This pathway typically involves an initial hydroxylation at the terminal (omega) carbon, followed by oxidation to an aldehyde and then a carboxylic acid. However, hydroxylation can also occur at the ω-1 position, which, upon subsequent oxidation by a dehydrogenase, would yield the 27-oxo structure. nih.gov The presence of 27-hydroxy-octacosanoic acid alongside the 27-oxo variant in L. pneumophila further supports this proposed pathway of hydroxylation followed by oxidation. nih.gov

Non-Enzymatic Formation Mechanisms and Their Biological Context

Beyond controlled enzymatic synthesis, oxo fatty acids can be formed through non-enzymatic mechanisms, primarily driven by oxidative stress. nih.gov Reactive oxygen species (ROS) can initiate lipid peroxidation by abstracting a hydrogen atom from a polyunsaturated fatty acid chain. nih.govresearchgate.net This creates a lipid radical, which reacts with molecular oxygen to form a peroxyl radical. The subsequent reactions can lead to the formation of lipid hydroperoxides, which are unstable and can decompose into a variety of secondary products, including aldehydes and ketones (oxo acids). oup.comnih.gov This free-radical-mediated process is generally non-specific, leading to a diverse array of oxidized lipid products rather than a single, defined molecule. nih.gov The formation of oxo fatty acids in this context is often considered a biomarker of cellular oxidative damage. nih.gov

Metabolic Interconversions and Turnover Dynamics of Oxo Fatty Acids

Once formed, this compound is subject to metabolic processes that determine its cellular concentration and lifespan. The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in both mitochondria and peroxisomes. nih.govaocs.org For beta-oxidation of this compound to proceed past the ketone group, the C-11 oxo moiety would likely need to be reduced to a hydroxyl group by a ketoreductase. The resulting hydroxy fatty acid could then be processed by the standard beta-oxidation machinery. aocs.org

Another potential metabolic fate is omega-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal carbon of the fatty acid. nih.govlibretexts.org This process can convert a fatty acid into a dicarboxylic acid, increasing its water solubility for excretion. nih.gov Studies on other omega-oxo fatty acids have shown they can be oxidized to the corresponding alpha,omega-diacids by cytochrome P450 enzymes. nih.gov

Chemical Synthesis and Derivatization of 11 Oxooctacosanoic Acid

Strategies for Selective Carbon-Chain Elongation and Functional Group Introduction

The synthesis of a 28-carbon chain with a ketone group at the 11th position necessitates multi-step strategies involving controlled carbon-carbon bond formation and subsequent functional group manipulation.

Carbon-Chain Elongation: The construction of the long aliphatic chain of 11-oxooctacosanoic acid can be achieved through iterative processes that add carbon units to a shorter precursor molecule. In biological systems, very-long-chain fatty acids (VLCFAs) are synthesized from C16 and C18 precursors by a fatty acid elongation (FAE) complex. nih.govresearchgate.net This complex sequentially adds two-carbon units in a four-step cycle:

Condensation: A long-chain acyl-CoA is condensed with malonyl-CoA. This rate-limiting step is catalyzed by β-ketoacyl-CoA synthases (KCS), also known as fatty acid elongases (ELOVL). nih.govoup.combiorxiv.org

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA. nih.govoup.com

Dehydration: The β-hydroxyacyl-CoA is dehydrated to form an enoyl-CoA. nih.govoup.com

Reduction: The enoyl-CoA is reduced again to yield a saturated acyl-CoA, which is elongated by two carbons. nih.govoup.com

In chemical synthesis, similar principles of chain elongation are applied using classic organic reactions. A common strategy involves the coupling of two smaller alkyl units. nih.gov For instance, a Grignard reagent prepared from a long-chain alkyl halide can be reacted with a suitable electrophile containing the rest of the carbon chain and the necessary functional groups in a protected form. researchgate.net

Functional Group Introduction: The introduction of the oxo (ketone) functional group at the C-11 position requires high selectivity to avoid reactions at other positions along the carbon chain. A prevalent strategy involves the oxidation of a precursor secondary alcohol (11-hydroxyoctacosanoic acid).

Another synthetic approach is the Wacker oxidation, which can directly convert a terminal alkene to a methyl ketone. beilstein-journals.org To place the ketone at C-11, a precursor with a double bond at C-10 or C-11 would be required. The specific placement of the functional group is dictated by the choice of starting materials and the reaction sequence. In nature, oxo fatty acids can be formed from hydroperoxides, which are products of lipoxygenase activity. gerli.com

A plausible synthetic pathway could start with the coupling of two fragments: a ten-carbon unit and an eighteen-carbon unit. For example, a Grignard reagent from 1-bromodecane (B1670165) could be coupled with an 18-carbon synthon that contains a carboxylic acid (or its protected ester form) and a precursor to the ketone at the desired position.

| Enzyme/Complex | Function in Fatty Acid Elongation |

| Fatty Acid Elongation (FAE) Complex | Sequentially adds two-carbon units to elongate fatty acid chains. nih.gov |

| β-Ketoacyl-CoA Synthase (KCS) / ELOVL | Catalyzes the initial, rate-limiting condensation step. nih.govbiorxiv.org |

| β-Ketoacyl-CoA Reductase (KCR) | Reduces the β-keto group to a hydroxyl group. nih.gov |

| 3-Hydroxyacyl-CoA Dehydratase (HCD) | Dehydrates the hydroxyacyl-CoA intermediate. nih.gov |

| Enoyl-CoA Reductase (ECR) | Reduces the double bond to form a saturated acyl-CoA. nih.gov |

Derivatization Procedures for Analytical and Research Purposes

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), derivatization is often necessary to improve the chemical's properties for analysis. gcms.cz Derivatization modifies a functional group to enhance volatility, improve chromatographic separation, or increase ionization efficiency for detection. gcms.cz this compound has two primary functional groups that can be targeted for derivatization: the carboxylic acid and the ketone.

Derivatization of the Carboxylic Acid Group: The terminal carboxyl group is the most common target for derivatization.

Esterification: This is a widely used method for preparing fatty acids for GC analysis. The carboxylic acid is reacted with an alcohol in the presence of a catalyst to form a more volatile ester. gcms.cz For example, methyl esters can be prepared by reaction with reagents like dimethylformamide dimethylacetal. dntb.gov.ua

Amidation: For LC-MS analysis, derivatization can improve retention on reverse-phase columns and enhance detectability. Reagents such as 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to the carboxylic acid. nih.govnih.gov This adds a group that improves ionization in the mass spectrometer and introduces a bromine atom, whose characteristic isotopic pattern aids in identification. nih.gov

Derivatization of the Ketone Group: The oxo group can also be derivatized, which can be useful for confirming its presence or for specific analytical applications.

Oxime Formation: Ketones can be converted to oximes by reacting them with hydroxylamine (B1172632) or its derivatives, such as o-alkylhydroxylamine hydrochloride. gcms.cz This modification can alter the chromatographic behavior and provide a distinct mass shift for MS analysis.

| Reagent | Target Functional Group | Purpose | Analytical Method |

| Dimethylformamide dimethylacetal | Carboxylic Acid | Forms methyl ester to increase volatility. dntb.gov.ua | Gas Chromatography (GC) |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Improves retention and MS detection. nih.govnih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| o-Alkylhydroxylamine HCl | Ketone (Oxo) | Forms an oxime for identification. gcms.cz | GC, LC-MS |

Synthesis of Analogs and Precursors (e.g., 13-oxooctacosanoic acid)

The synthesis of analogs like 13-oxooctacosanoic acid follows the same fundamental principles of carbon-chain construction and functional group introduction as for this compound. The key difference lies in the selection of starting materials to ensure the oxo group is positioned at C-13.

A retrosynthetic analysis for 13-oxooctacosanoic acid suggests breaking the molecule into two more manageable fragments. A logical disconnection point would be adjacent to the ketone. For instance, the synthesis could be designed by coupling a 12-carbon fragment with a 16-carbon fragment.

Proposed Synthetic Route:

Fragment Preparation:

Fragment A (C1-C12): A 12-carbon ω-functionalized carboxylic acid derivative, such as 12-bromododecanoic acid methyl ester.

Fragment B (C13-C28): A 16-carbon alkyl chain, for example, hexadecanal (B134135) (the aldehyde of hexadecane).

Coupling Reaction: A Wittig reaction between the phosphonium (B103445) ylide derived from Fragment A and the aldehyde of Fragment B would form a carbon-carbon double bond between C-12 and C-13. This would be followed by hydrogenation to create the saturated 28-carbon backbone.

Functional Group Manipulation: The resulting long-chain ester would then need to be converted to the target molecule. An alternative coupling, such as a Grignard reaction between an alkyl magnesium bromide (e.g., from 1-bromopentadecane) and a 13-carbon acyl chloride containing a terminal protected carboxylic acid, would yield the ketone directly after deprotection and workup.

Analytical Methodologies for Quantitative and Qualitative Research of 11 Oxooctacosanoic Acid

Advanced Chromatographic Techniques for Separation and Quantification (GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of oxo fatty acids like 11-Oxooctacosanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a frequently employed method for fatty acid analysis, offering high resolution and sensitivity. However, due to the low volatility of very-long-chain fatty acids, derivatization is a mandatory step to convert this compound into a more volatile form. sigmaaldrich.com This typically involves esterification of the carboxylic acid group and oximation of the keto group. oup.com The resulting derivatives are then amenable to separation on a GC column and detection by a mass spectrometer. oup.com Electron ionization (EI) is a common ionization technique used in GC-MS, which can provide valuable structural information through fragmentation patterns. cas.cn However, EI may not always produce an abundant molecular ion for long-chain fatty acid derivatives. cas.cn

Key considerations for the GC-MS analysis of this compound include the choice of derivatization reagent and the optimization of chromatographic conditions to ensure efficient separation from other fatty acids and matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS offers a significant advantage for the analysis of less volatile and more complex molecules like this compound, often without the need for derivatization. chromatographyonline.comnih.gov Reversed-phase liquid chromatography is commonly used, separating fatty acids based on their chain length and polarity. nih.gov The use of an ion-pairing agent, such as tributylamine, can enhance the retention and separation of fatty acids on a C8 or C18 column. nih.gov

Electrospray ionization (ESI) is the most common ionization source used in LC-MS for fatty acid analysis, typically operating in negative ion mode to deprotonate the carboxylic acid and form [M-H]⁻ ions. cas.cnnih.gov Tandem mass spectrometry (MS/MS) can be employed for more selective and sensitive detection using techniques like multiple reaction monitoring (MRM). nih.gov This approach is particularly useful for quantifying low-abundance oxidized fatty acids in complex biological samples. nih.gov High-resolution mass spectrometry, such as with an Orbitrap mass analyzer, allows for the accurate mass measurement of the molecular ion, aiding in the confident identification of this compound. nih.gov

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Derivatization | Mandatory (esterification and oximation) | Often not required |

| Volatility Requirement | High (requires conversion to volatile derivatives) | Low (suitable for non-volatile compounds) |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Separation Principle | Volatility and polarity of derivatives | Polarity and chain length |

| Strengths | High resolution, established libraries for FAMEs | High sensitivity, suitable for complex matrices, no derivatization needed |

| Challenges | Potential for incomplete derivatization, thermal degradation | Matrix effects, ion suppression |

Sensitive Spectroscopic Assays for Detection and Characterization

While chromatographic methods coupled with mass spectrometry are the primary tools for the analysis of this compound, other spectroscopic techniques can provide complementary information, although they are generally less sensitive and specific for individual fatty acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation of organic molecules. While not typically used for quantitative analysis of trace fatty acids in complex mixtures, it can be invaluable for characterizing purified standards of this compound. ¹H-NMR and ¹³C-NMR can confirm the presence of the carboxylic acid, the keto group, and the long aliphatic chain.

Infrared (IR) Spectroscopy:

IR spectroscopy can identify the functional groups present in this compound. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the ketone (C=O stretching) would be expected in the IR spectrum. However, IR is not suitable for distinguishing between different positional isomers of oxo fatty acids.

Mass Spectrometry (MS):

As discussed in the context of GC-MS and LC-MS, mass spectrometry is a highly sensitive detection method. High-resolution mass spectrometry can provide the accurate mass of this compound, which aids in its identification. nih.gov Tandem mass spectrometry (MS/MS) experiments can provide structural information by fragmenting the molecule and analyzing the resulting product ions. nih.gov Collision-induced dissociation of the [M-H]⁻ ion of a fatty acid can provide information about the fatty acyl chain. nih.gov

Optimized Sample Preparation and Derivatization for Enhanced Analytical Performance

The quality of analytical data for this compound is highly dependent on the sample preparation protocol. The goal is to efficiently extract the fatty acid from the sample matrix, minimize degradation, and remove interfering substances. nih.gov

Extraction:

For biological samples such as plasma, tissues, or cells, a liquid-liquid extraction is commonly performed. lipidmaps.org Solvents like hexane (B92381) or iso-octane are used to extract the lipids after acidification of the sample. lipidmaps.org To quantify the total amount of this compound (both free and esterified), a hydrolysis step using a base like potassium hydroxide (B78521) is necessary before extraction. lipidmaps.org The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation is crucial to prevent artificial oxidation of the fatty acids. lipidmaps.org

Derivatization:

As mentioned earlier, derivatization is essential for GC-MS analysis. sigmaaldrich.com

Esterification: The carboxylic acid group is typically converted to a methyl ester (fatty acid methyl ester, FAME) using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or by preparing pentafluorobenzyl (PFB) esters. sigmaaldrich.comlipidmaps.org PFB esters are particularly useful for enhancing sensitivity in electron capture negative ionization GC-MS.

Oximation: The keto group is converted to an oxime, for instance, by reacting with O-alkylhydroxylamine HCl reagents, to improve its stability and chromatographic properties. oup.comgcms.cz

For LC-MS analysis, derivatization is not always necessary but can be employed to improve ionization efficiency and chromatographic retention for certain applications. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize keto acids for enhanced detection. nih.gov

Table 2: Common Derivatization Reagents for Oxo Fatty Acid Analysis

| Functional Group | Derivatization Reaction | Common Reagents | Analytical Technique |

| Carboxylic Acid | Esterification | Boron trifluoride-methanol, Pentafluorobenzyl bromide (PFBBr) | GC-MS |

| Ketone | Oximation | O-methylhydroxylamine HCl, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl (PFBHA) | GC-MS, LC-MS |

| Carboxylic Acid/Ketone | Hydrazone Formation | 3-Nitrophenylhydrazine (3-NPH) | LC-MS |

Development of High-Throughput Screening Methods for Oxo Fatty Acid Analysis

The need to analyze a large number of samples in metabolic studies has driven the development of high-throughput screening (HTS) methods for fatty acid analysis. For oxo fatty acids like this compound, these methods often rely on LC-MS/MS.

By using multiplexed HPLC systems, the throughput of sample analysis can be significantly increased, making more efficient use of the mass spectrometer's time. nih.gov The development of rapid extraction protocols, such as solid-phase extraction (SPE), can also contribute to higher throughput. chromatographyonline.com These methods allow for the simultaneous quantification of a panel of oxidized fatty acids, including oxo fatty acids, in a large number of biological samples. chromatographyonline.com

Another approach for HTS is the use of direct infusion mass spectrometry, which eliminates the time-consuming chromatographic separation. However, this method is more susceptible to matrix effects and may not be suitable for complex samples without extensive sample cleanup. For less complex samples or for rapid profiling, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has been explored for the analysis of fatty acids, offering a very high sample throughput. aocs.org

Research Applications and Functional Investigations of 11 Oxooctacosanoic Acid in Biological Systems

Investigations into Lipid Metabolism Regulation

While direct regulatory roles of 11-oxooctacosanoic acid in lipid metabolism are still under investigation, the broader class of long-chain fatty acids (LCFAs) is known to be pivotal in controlling metabolic pathways. LCFAs and their derivatives can act as signaling molecules and regulate gene expression, often by serving as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.govomu.edu.trillinois.eduresearchgate.net These receptors are critical in modulating the expression of genes involved in fatty acid oxidation and storage.

The introduction of an oxo group, as seen in this compound, can significantly alter the fatty acid's properties, potentially influencing its interaction with enzymes and receptors. For instance, long-chain fatty acyl-CoA esters are known to allosterically control key metabolic enzymes. nih.gov The presence of a ketone group in the acyl chain of this compound could therefore modulate its binding affinity and regulatory impact on such enzymes, a hypothesis that warrants further experimental validation.

Peroxisomal β-oxidation is the primary metabolic pathway for the breakdown of VLCFAs. mdpi.comresearchgate.netfrontiersin.org This process is crucial for maintaining lipid homeostasis, and its dysregulation can lead to the accumulation of these fatty acids, which can be toxic to cells. The metabolism of oxo-VLCFAs like this compound within peroxisomes and the potential feedback mechanisms on lipid metabolism are areas of active research.

Table 1: Key Concepts in Lipid Metabolism Regulation Potentially Influenced by Oxo-VLCFAs

| Regulatory Mechanism | Description | Potential Relevance of this compound |

| Nuclear Receptor Activation | Long-chain fatty acids act as ligands for PPARs, regulating genes for β-oxidation and ketogenesis. nih.govomu.edu.trresearchgate.net | The oxo group may alter binding affinity to PPARs, thereby modulating gene expression related to lipid metabolism. |

| Allosteric Enzyme Control | Long-chain fatty acyl-CoA esters can allosterically regulate enzymes involved in fatty acid metabolism. nih.gov | 11-oxooctacosanoyl-CoA could act as a specific allosteric regulator, influencing metabolic flux. |

| Peroxisomal β-oxidation | The primary pathway for the catabolism of very-long-chain fatty acids. mdpi.comresearchgate.net | The metabolism of this compound via this pathway may produce unique intermediates with signaling properties. |

Studies in Plant Biochemistry and Physiology Unraveling Its Role

In the realm of plant biology, VLCFAs are fundamental components of protective barriers such as the cuticle and suberin. nih.govmdpi.com The plant cuticle is a lipid polyester (B1180765) composed of cutin, which is primarily made of C16 and C18 hydroxy and epoxy fatty acids, and associated waxes. nih.gov Suberin is another complex polyester with a higher proportion of VLCFAs, fatty alcohols, and dicarboxylic acids. nih.gov

The incorporation of modified fatty acids, including those with oxo functionalities, into these polymers can significantly impact their physical properties and, consequently, the plant's interaction with its environment. These barriers are crucial for preventing water loss and protecting against pathogens. nih.gov The presence of this compound as a monomer within the cutin or suberin matrix would introduce a polar ketone group, potentially altering the polymer's structure and permeability. While the detailed monomer composition of cutin and suberin has been analyzed in various plants, the specific identification of this compound is not yet widely reported. nih.govnih.govresearchgate.net

Furthermore, oxygenated fatty acids, collectively known as oxylipins, are well-established signaling molecules in plants, mediating responses to both biotic and abiotic stress. frontiersin.orgnih.govnih.gov For example, 12-oxo-phytodienoic acid (OPDA) is a precursor to the plant hormone jasmonic acid and also has signaling functions of its own. nih.gov It is plausible that this compound, as an oxo-VLCFA, could have a similar signaling role in plant defense or developmental processes, a hypothesis that is ripe for investigation.

Comparative Research in Microbial Systems and Lipopolysaccharide Composition

In microbial systems, the composition of lipids in the cell envelope is critical for bacterial survival and interaction with the environment. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is anchored by a lipid A moiety. nih.govbiorxiv.org The fatty acid composition of lipid A is highly variable among bacterial species and can be used as a chemotaxonomic marker. nih.gov

Notably, studies on the genus Mesorhizobium have identified the presence of 27-oxooctacosanoic acid as a significant component of their LPS. nih.gov This finding highlights the occurrence of very-long-chain oxo-fatty acids in bacterial membranes and suggests their importance in the structure and function of the outer membrane. The presence of such unique fatty acids can influence the fluidity and permeability of the membrane, as well as the bacterium's interaction with its host in symbiotic or pathogenic relationships. nih.gov

The identification of 27-oxooctacosanoic acid in Mesorhizobium provides a strong precedent for investigating the presence of this compound and other oxo-VLCFAs in the LPS of a wider range of bacteria. Comparative analyses of the lipid A fatty acid profiles across different bacterial genera and species could reveal patterns in the distribution of these compounds, offering insights into their evolutionary and functional significance. Mass spectrometry techniques are powerful tools for the detailed structural characterization of lipid A and its constituent fatty acids. nih.govbiorxiv.orgresearchgate.netvcu.edunih.gov

Table 2: Occurrence of a Related Oxo-VLCFA in Bacterial LPS

| Bacterial Genus | Oxo-VLCFA Identified | Significance | Reference |

| Mesorhizobium | 27-Oxooctacosanoic acid | Potential chemotaxonomic marker. nih.gov | nih.gov |

Contribution to Understanding Specialized Metabolite Functions and Lipidomics

The study of this compound falls under the umbrella of lipidomics, a field dedicated to the comprehensive analysis of lipids in biological systems. As analytical technologies, particularly mass spectrometry, become more sensitive and sophisticated, the identification and quantification of low-abundance and structurally unique lipids like this compound are becoming more feasible. nih.gov

Specialized metabolites, which are not essential for the primary growth of an organism but play crucial roles in its interaction with the environment, are a major focus of modern metabolomics. This compound can be considered a specialized metabolite, and understanding its biosynthesis, distribution, and biological activity is key to elucidating its function.

Lipidomics studies provide a powerful platform for "functional lipidomics," where the identification of novel lipids is coupled with investigations into their biological roles. By applying lipidomics approaches to different biological contexts—such as in response to stress in plants or during host-pathogen interactions in microbes—researchers can correlate the abundance of this compound with specific physiological states. This correlative data can then guide further functional studies to pinpoint its exact molecular mechanisms of action. The continued exploration of such specialized lipids will undoubtedly deepen our understanding of the complexity and diversity of the lipid world.

Emerging Research Directions and Future Perspectives on 11 Oxooctacosanoic Acid

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The precise enzymatic machinery and metabolic pathways responsible for the synthesis of 11-Oxooctacosanoic acid are yet to be definitively identified. However, based on our knowledge of fatty acid metabolism, several plausible routes can be hypothesized, which present key areas for future research.

The biosynthesis of very-long-chain fatty acids (VLCFAs) occurs in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex. This complex catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. aocs.orgnih.gov The key enzymes in this process are β-ketoacyl-CoA synthases (KCS), β-ketoacyl-CoA reductases (KCR), 3-hydroxyacyl-CoA dehydratases (HCD), and enoyl-CoA reductases (ECR). The substrate specificity of the various KCS isoforms is a major determinant of the final chain length of the VLCFA. adrenoleukodystrophy.info

The introduction of the oxo group at the 11th position of the octacosanoic acid chain is a critical step that likely involves specialized enzymes. Potential mechanisms for the formation of the keto group include:

Hydroxylation followed by oxidation: A hydroxyl group could first be introduced at the C-11 position by a hydroxylase, potentially a cytochrome P450 monooxygenase. This hydroxyl fatty acid could then be oxidized to a keto-fatty acid by a specific dehydrogenase.

Direct oxidation of the fatty acid chain: It is also conceivable that a specific oxidase directly targets the C-11 methylene group of octacosanoic acid to form the carbonyl group.

Identifying the specific enzymes involved in these steps will require a combination of genetic, biochemical, and bioinformatic approaches. Future research could focus on screening candidate genes from enzyme families known to be involved in fatty acid modification, such as hydroxylases and dehydrogenases, for their activity towards octacosanoic acid or its precursors.

Table 1: Potential Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Potential Role | Substrate | Product |

| Fatty Acid Elongase (FAE) Complex | Chain elongation to C28 | C26-CoA, Malonyl-CoA | Octacosanoyl-CoA |

| Cytochrome P450 Monooxygenase | Hydroxylation at C-11 | Octacosanoic acid | 11-Hydroxyoctacosanoic acid |

| Hydroxyacyl-CoA Dehydrogenase | Oxidation of hydroxyl group | 11-Hydroxyoctacosanoic acid | This compound |

| Fatty Acid Oxidase | Direct oxidation at C-11 | Octacosanoic acid | This compound |

Development of Advanced Analytical Techniques for Trace Analysis

Given the likely low abundance of this compound in biological systems, the development of highly sensitive and specific analytical techniques is paramount for its detection and quantification. Mass spectrometry (MS)-based methods, particularly when coupled with liquid chromatography (LC), are the cornerstone of modern lipidomics and offer the most promising approach for the trace analysis of this compound. nih.govnih.govox.ac.uk

Future advancements in this area will likely focus on:

Enhanced Chromatographic Separation: The development of novel stationary phases and optimized elution gradients in liquid chromatography will be crucial for separating this compound from its numerous structural isomers and other interfering lipids present in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy and resolution, enabling the confident identification of this compound based on its precise molecular formula.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting product ions, MS/MS provides structural information that can confirm the identity of the fatty acid and the position of the oxo group. The development of specific multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) assays can offer highly sensitive and selective quantification.

Chemical Derivatization: To improve ionization efficiency and chromatographic behavior, derivatization strategies targeting the carboxylic acid and/or the keto group can be employed. This can significantly enhance the sensitivity of detection, particularly for trace-level analysis.

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages for Trace Analysis |

| LC-HRMS | High-resolution mass analysis for accurate mass determination. | High confidence in identification, reduces false positives. |

| LC-MS/MS | Fragmentation of parent ions for structural elucidation and targeted quantification. | High sensitivity and specificity for quantification in complex mixtures. |

| Chemical Derivatization | Modification of functional groups to enhance analytical properties. | Improved ionization efficiency and chromatographic separation, leading to lower detection limits. |

Application of Systems Biology and Multi-Omics Approaches to Lipid Research

Understanding the role of this compound in a biological context requires a holistic approach that extends beyond the study of the molecule in isolation. Systems biology, which integrates data from multiple "omics" platforms, provides a powerful framework for elucidating the complex interplay of genes, proteins, and metabolites. mdpi.com

Future research leveraging these approaches could involve:

Lipidomics: Comprehensive profiling of the lipidome in various biological systems can reveal correlations between the levels of this compound and other lipids, providing insights into its metabolic context and potential functional relationships.

Transcriptomics and Proteomics: By analyzing the expression of genes and proteins under conditions where this compound levels are altered, researchers can identify candidate enzymes involved in its metabolism and signaling pathways that it may modulate. mdpi.comnih.gov

Metabolomics: A broader metabolomic analysis can help to understand the upstream precursors and downstream products of this compound metabolism and its impact on other metabolic pathways. nih.gov

Integrative Multi-Omics Analysis: The true power of these approaches lies in their integration. By combining lipidomic, transcriptomic, proteomic, and metabolomic data, it may be possible to construct comprehensive network models that describe the regulation and function of this compound within the cell.

Exploration of Novel Biological Roles and Intermolecular Interactions

The biological functions of this compound are currently unknown. However, the presence of the keto group, a feature not common to all fatty acids, suggests that it may have specialized roles. The long carbon chain also implies involvement in membrane structure or specific protein interactions.

Potential areas for future investigation into its biological roles include:

Membrane Biology: The incorporation of this compound into cellular membranes could alter their physical properties, such as fluidity, thickness, and the formation of lipid rafts. The polar keto group could influence interactions with membrane proteins and other lipids.

Signaling Pathways: Oxo-fatty acids can act as signaling molecules, either directly by binding to receptors or indirectly by modulating the activity of enzymes involved in signaling cascades. Research could explore whether this compound can activate nuclear receptors or G-protein coupled receptors.

Intermolecular Interactions: The structure of this compound, with its long nonpolar tail and a polar region containing both a carboxyl and a keto group, will dictate its interactions with other molecules. The keto group can participate in dipole-dipole interactions and potentially hydrogen bonding as an acceptor. youtube.commasterorganicchemistry.comlibretexts.orglabxchange.org These interactions could be crucial for its binding to specific proteins, such as enzymes or transport proteins, and for its self-assembly properties. Understanding these forces is key to predicting its behavior in a biological environment. monash.edu

The exploration of these emerging research directions holds the key to unlocking the secrets of this compound. Through a combination of advanced biochemical, analytical, and computational approaches, the scientific community is poised to elucidate its biosynthesis, develop methods for its sensitive detection, understand its place within the complex web of cellular metabolism, and ultimately, uncover its unique biological functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 11-oxooctacosanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves oxidation of octacosanoic acid precursors using catalytic systems (e.g., Jones reagent or pyridinium chlorochromate). Reaction parameters such as temperature (optimized at 40–60°C), solvent polarity (polar aprotic solvents like DMF enhance oxidation efficiency), and stoichiometric ratios of oxidizing agents must be rigorously controlled to minimize side products like over-oxidized derivatives. Yield optimization often requires iterative thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) analysis to verify intermediate structures .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is standard for purity assessment. Structural confirmation relies on Fourier-transform infrared spectroscopy (FTIR; carbonyl stretch at ~1700 cm⁻¹) and mass spectrometry (EI-MS; molecular ion peak at m/z 440.7). For NMR, the ketone group at C11 produces a distinct singlet in ¹³C NMR (δ ~210 ppm), while adjacent methylene protons (C10 and C12) exhibit coupling patterns in ¹H NMR (δ 2.3–2.6 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While toxicity data are limited, standard precautions for long-chain fatty acids apply: use nitrile gloves, fume hoods for aerosol prevention, and emergency eye wash stations. Material Safety Data Sheets (MSDS) for analogous compounds (e.g., octacosanoic acid) recommend avoiding skin contact due to potential irritation. Waste disposal should follow institutional guidelines for organic acids, including neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. A systematic approach includes:

- Phase 1 : Replicate prior studies under identical conditions (solvent grade, temperature).

- Phase 2 : Characterize crystalline forms via X-ray diffraction (XRD) to identify polymorphism.

- Phase 3 : Use differential scanning calorimetry (DSC) to detect thermal transitions indicative of metastable states. Meta-analyses of published data should account for solvent purity thresholds (e.g., ≤0.01% water in chloroform) .

Q. What statistical methods are appropriate for analyzing clustered data in studies investigating this compound’s biological activity?

- Methodological Answer : For clustered data (e.g., repeated measurements in cell cultures), mixed-effects models are preferred to account for intra- and inter-cluster variability. Key steps:

- Step 1 : Define fixed effects (e.g., concentration gradients) and random effects (e.g., batch-to-batch variability).

- Step 2 : Use likelihood ratio tests to compare nested models.

- Step 3 : Validate assumptions via residual plots and Q-Q normality tests. Software tools like R’s

lme4or SAS PROC MIXED enable robust implementation .

Q. How can hypothesis-driven research frameworks (e.g., FINER criteria) be applied to studies on this compound’s metabolic pathways?

- Methodological Answer : The FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework guides hypothesis formulation:

- Feasibility : Pilot studies using isotope-labeled ¹³C-11-oxooctacosanoic acid to track β-oxidation in vitro.

- Novelty : Investigate unexplored enzyme interactions (e.g., acyl-CoA dehydrogenases).

- Ethics : Adhere to institutional review boards for animal models.

- Relevance : Link findings to lipid metabolism disorders .

Q. What challenges arise in computational modeling of this compound’s membrane interactions, and how can they be mitigated?

- Methodological Answer : Long-chain oxoacids pose challenges in molecular dynamics (MD) simulations due to conformational flexibility. Strategies include:

- Coarse-grained models : Reduce computational load while preserving lipid bilayer behavior.

- Force field validation : Cross-validate with experimental data (e.g., bilayer penetration depth via neutron scattering).

- Sampling enhancement : Use replica-exchange MD to overcome energy barriers .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in long-term storage?

- Methodological Answer : Accelerated stability studies under ICH Q1A guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.